molecular formula C20H28ClN3O3 B2680890 N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034240-62-3

N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2680890
CAS RN: 2034240-62-3
M. Wt: 393.91
InChI Key: MWUANGHDHYTLMC-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H28ClN3O3 and its molecular weight is 393.91. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Cannabinoid Receptor Antagonists

A study by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is crucial for understanding the interaction of compounds like N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide with cannabinoid receptors, providing insights into their potential as pharmacological probes or therapeutic agents (Lan et al., 1999).

Molecular Interactions with CB1 Cannabinoid Receptor

Another significant study by Shim et al. (2002) focused on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, similar in structure to N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide. This research contributes to a deeper understanding of the binding dynamics and conformational preferences of such compounds at the receptor level (Shim et al., 2002).

Synthesis and Characterization for Analgesia

Research by Jimeno et al. (2003) on the synthesis and characterization of analogs of fentanyl, which include compounds structurally related to N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, offers insights into their potential application in long-acting analgesia. This study contributes to the understanding of the chemical properties and potential medicinal applications of these compounds (Jimeno et al., 2003).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound structurally akin to N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This discovery is significant for understanding the potential therapeutic applications of such compounds in treating central nervous system disorders (Yamamoto et al., 2016).

Antiobesity Effects in Diet-Induced Obese Mice

A study by Hildebrandt et al. (2003) on the effects of a cannabinoid CB1 receptor antagonist, structurally related to N1-(3-chloro-2-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, demonstrated its potential in reducing food intake and body weight in diet-induced obese mice. This research is crucial for understanding the potential use of such compounds in treating obesity-related disorders (Hildebrandt et al., 2003).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O3/c1-14-17(21)3-2-4-18(14)23-20(26)19(25)22-13-15-5-9-24(10-6-15)16-7-11-27-12-8-16/h2-4,15-16H,5-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUANGHDHYTLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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